![molecular formula C18H19N3O2S B5630185 N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5630185.png)

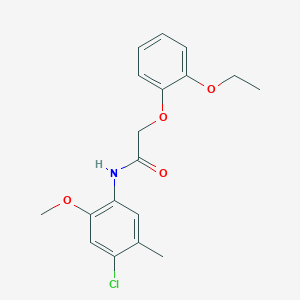

N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves multiple steps, including key intermediates such as amino-substituted thieno[2,3-d]pyrimidines and various coupling reactions. A common method involves the cyclization of cyanothioacetamide derivatives with ethyl chloroacetate, followed by amination processes (Gangjee et al., 2009).

Molecular Structure Analysis

X-ray crystallography studies on related thieno[2,3-d]pyrimidine compounds reveal their ability to adopt specific binding modes conducive to enzyme inhibition. The molecular structure is characterized by the presence of a thieno[2,3-d]pyrimidine ring which can bind in a "folate" mode, indicating its potential utility in targeting folate-dependent biological pathways (Gangjee et al., 2008).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines can undergo various chemical reactions, including cyclizations and substitutions, to yield a wide range of derivatives with potential biological activities. These reactions often involve interactions with thiols, halogens, and amino groups to introduce functional groups that modulate the compound's reactivity and biological properties (Wagner et al., 1993).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidines, such as solubility and crystallinity, are influenced by their molecular structure and the nature of substituted groups. These properties are crucial for their bioavailability and effectiveness as medicinal agents. Studies on crystal structures provide insights into the molecular arrangements and potential intermolecular interactions (Subasri et al., 2016).

Chemical Properties Analysis

Thieno[2,3-d]pyrimidine derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which are essential for their biological activities. Their ability to act as enzyme inhibitors or receptor ligands is attributed to the specific electronic and structural features of the thieno[2,3-d]pyrimidine core (Gangjee et al., 2009).

Direcciones Futuras

The study of thieno[2,3-d]pyrimidine derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery . Further studies could explore the synthesis, characterization, and biological activity of “N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide” and related compounds.

Propiedades

IUPAC Name |

N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-3-20(4-2)15(22)10-21-12-19-17-16(18(21)23)14(11-24-17)13-8-6-5-7-9-13/h5-9,11-12H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDCWBZEFAMAGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(2-anilino-2-oxoethyl)thio]methyl}benzoate](/img/structure/B5630104.png)

![4-[2-(4-pyrimidin-4-ylpiperazin-1-yl)ethyl]morpholine](/img/structure/B5630125.png)

![5,7-dimethyl-N-[3-(methylthio)propyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5630132.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5630146.png)

![N-cyclopentyl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5630150.png)

![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5630158.png)

![N-(tert-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5630160.png)

![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B5630164.png)

![1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane](/img/structure/B5630187.png)

![2-{[3-cyclopentyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5630210.png)